molecular formula C16H10S2 B188847 2,2'-Bibenzo[b]thiophene CAS No. 65689-53-4

2,2'-Bibenzo[b]thiophene

Cat. No.: B188847
CAS No.: 65689-53-4
M. Wt: 266.4 g/mol
InChI Key: MYRRBWKIXOAHFA-UHFFFAOYSA-N
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Description

Contextualization of Bibenzothiophene Scaffolds within Polycyclic Aromatic Heterocycles

Polycyclic aromatic heterocycles (PAHs) are a large class of organic compounds characterized by the fusion of two or more aromatic rings, where at least one ring contains a heteroatom—an atom other than carbon, such as nitrogen, oxygen, or sulfur. uni-rostock.denih.gov These compounds are of significant interest in materials science because the introduction of heteroatoms into a polycyclic aromatic system can fine-tune the electronic properties, stability, and solid-state packing of the resulting materials. uni-rostock.de

The 2,2'-bibenzo[b]thiophene scaffold is constructed from two benzo[b]thiophene units linked together. Benzo[b]thiophene itself is a heterocyclic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring. nih.gov Thiophene is a five-membered aromatic ring containing a sulfur atom. philadelphia.edu.jo The fusion of this thiophene ring with a benzene ring creates a more extended aromatic system with distinct electronic characteristics. In this compound, the two benzo[b]thiophene units are connected at the 2-position of each thiophene ring, creating a larger, conjugated molecular framework. This specific linkage allows for electronic communication between the two halves of the molecule, a critical feature for its application in electronic materials.

Fundamental Significance of Conjugated Systems in Organic Electronic Materials Science

The defining feature of organic semiconductors is the presence of a conjugated π-electron system. cambridge.org Conjugated systems are molecules with alternating single and multiple (double or triple) bonds, which creates a continuous network of overlapping p-orbitals. fiveable.mewikipedia.org This overlap allows for the delocalization of π-electrons across the entire conjugated portion of the molecule, rather than being confined to a single atom or bond. wikipedia.orgnumberanalytics.com

This delocalization has profound consequences for the electronic properties of the material:

Charge Carrier Mobility: The delocalized π-system provides a pathway for charge carriers (electrons and holes) to move through the material. cambridge.org In the solid state, the efficiency of this movement, known as charge carrier mobility, is highly dependent on how the molecules pack together. The planar and rigid nature of scaffolds like this compound can facilitate favorable intermolecular interactions, leading to higher charge mobility, a key parameter for the performance of organic field-effect transistors (OFETs). acs.org

The this compound molecule possesses an extended conjugated system that encompasses both benzo[b]thiophene units. This extensive conjugation is fundamental to its utility as an organic semiconductor, providing the necessary electronic structure for efficient charge transport and desirable optical properties. cambridge.orgnumberanalytics.com

Overview of Current Research Trajectories for this compound and its Structural Analogues

Current research on this compound and its analogues is focused on harnessing and enhancing its intrinsic properties for advanced electronic applications. Scientists are exploring several key strategies:

Molecular Engineering: Researchers are systematically modifying the core this compound structure by introducing various functional groups at different positions. researchgate.net The goals of this synthetic modification include tuning the HOMO/LUMO energy levels for better air stability and efficient charge injection, improving solubility for solution-based processing of devices, and controlling the solid-state packing to maximize charge mobility. researchgate.netnih.gov

Development of Fused Systems: A significant research trend involves creating "ladder-type" or fused-ring systems where the bibenzothiophene core is part of a larger, more rigid, and planar structure. nih.gov Fusing the rings can enhance π-orbital overlap, leading to improved electronic coupling and higher charge carrier mobilities. nih.gov For example, the development of a fused-bibenzo[c]thiophene derivative, PHDT-Si, resulted in a material with a rigid and highly planar structure, showing intense absorption and fluorescence properties. nih.gov

Application in OFETs: A primary application for these materials is in OFETs, which are fundamental components of flexible displays, sensors, and RFID tags. bohrium.com Thiophene-based fused compounds are particularly promising for OFETs. bohrium.com Derivatives of benzo[b]thieno[2,3-d]thiophene (BTT), a structural isomer of dibenzothiophene (B1670422), have been synthesized and used as solution-processable semiconductors in OFETs, demonstrating p-type (hole-transporting) characteristics with good performance metrics. mdpi.com For instance, one such derivative exhibited a hole mobility of 0.005 cm²/Vs and a high on/off current ratio. mdpi.com

The table below summarizes the properties of some representative bibenzothiophene derivatives and related compounds investigated for electronic applications.

Compound NameApplicationHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Hole Mobility (cm²/Vs)
syn-DBBDFOFET-5.64-2.18<1.5 x 10⁻³
syn-DNBDFOFET-5.36-2.25<1.0 x 10⁻¹
2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiopheneOFET--0.005
Dialkyl-substituted anti-DBBDFOFET--0.042

Data sourced from multiple research articles. nih.govmdpi.combeilstein-journals.org Note that HOMO/LUMO values for syn-DBBDF and syn-DNBDF were estimated from electrochemical measurements. nih.gov

This ongoing research continues to expand the family of bibenzothiophene-based materials, pushing the performance boundaries of organic electronics and paving the way for their integration into a wider range of technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzothiophen-2-yl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10S2/c1-3-7-13-11(5-1)9-15(17-13)16-10-12-6-2-4-8-14(12)18-16/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRRBWKIXOAHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030811
Record name 2,2'-Bi-1-benzothiophene
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

65689-53-4
Record name 2,2′-Bibenzo[b]thiophene
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Record name 2,2'-Bibenzo(b)thiophene
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Record name 2,2'-Bi-1-benzothiophene
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Record name 2,2'-bibenzo[b]thiophene
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Chemical Reactivity and Reaction Mechanisms of 2,2 Bibenzo B Thiophene

Detailed Mechanistic Elucidation of Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures. sigmaaldrich.comwikipedia.orgresearchgate.net In the context of 2,2'-bibenzo[b]thiophene and its derivatives, these reactions are crucial for creating larger conjugated systems with potential applications in materials science. researchgate.net

One significant method for forming a C-C bond between two benzo[b]thiophene units is through oxidative dehydrogenative coupling. For instance, the metal-free, 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) promoted 3,3'-homocoupling of 2-aryl-benzo[b]thiophenes proceeds in high yields. helsinki.fi This reaction is believed to be initiated by a single electron transfer (SET) from the substrate to the DDQ/H+ system. helsinki.fi

Palladium-catalyzed cross-coupling reactions are also a powerful tool for C-C bond formation. sigmaaldrich.comcore.ac.uk For example, the direct C2-selective arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been achieved using a Pd(OAc)2 catalyst. acs.org This reaction proceeds with high regioselectivity, yielding no C3-arylated products. acs.org The synthesis of 2-substituted benzo[b]thiophenes can also be accomplished via a palladium-catalyzed Sonogashira-type cross-coupling of 2-iodothiophenol (B3069315) with phenylacetylene. rsc.org

Furthermore, the synthesis of various bibenzo[b]thiophenes can be achieved through strategies involving ortho-lithiation followed by halocyclization, allowing for regioselective functionalization. researchgate.net The reactivity of different halogen substituents (I, Br, Cl) can be controlled in subsequent cross-coupling reactions to build complex molecular structures. thieme-connect.de

Below is a table summarizing key carbon-carbon bond forming reactions involving benzo[b]thiophene derivatives.

Reaction Type Reactants Catalyst/Reagent Product Key Features Reference
Oxidative Dehydrogenative Coupling2-Aryl-benzo[b]thiophenesDDQ/H+2,2'-Bis(aryl)-3,3'-bibenzo[b]thiophenesMetal-free, high yields helsinki.fi
Direct C-H ArylationBenzo[b]thiophene 1,1-dioxide, Arylboronic acidPd(OAc)2/Cu(OAc)22-Arylbenzo[b]thiophene 1,1-dioxideHigh C2 selectivity acs.org
Sonogashira-type Coupling2-Iodothiophenol, PhenylacetylenePd(II)2-Substituted benzo[b]thiophenesModerate to good yields rsc.org
Miyaura Borylation/Suzuki CouplingMultihalobenzo[b]thiophenesPd catalystTetrasubstituted 4,7'-bibenzothiophenesRegioselective functionalization thieme-connect.de

Investigation of Radical Cation Intermediates and Charge Transfer Complexes

The electronic properties of this compound and related structures make them amenable to the formation of radical cations and charge-transfer (CT) complexes. These species are often key intermediates in various chemical transformations. jyu.fi

Radical Cations:

Radical cations of benzo[b]thiophene derivatives can be generated through oxidation. For example, the reaction of 2-aryl-benzo[b]thiophenes with DDQ/H+ is proposed to proceed through a radical cation intermediate. helsinki.fi This intermediate is formed by a single electron transfer from the benzo[b]thiophene substrate to the oxidant. helsinki.fi The stability and reactivity of these radical cations are influenced by the substituents on the aromatic core. nih.gov In some cases, stable radical cation salts can be isolated and characterized, as demonstrated with a dibenzothiophene (B1670422) fully annelated with bicyclo[2.2.2]octene units. nih.gov The γ-radiolysis of aqueous solutions of benzo[b]thiophene also leads to the formation of radical adducts, which can then form dimeric products like this compound. lookchem.com

Charge-Transfer Complexes:

Benzo[b]thiophene derivatives can act as electron donors to form charge-transfer complexes with suitable electron acceptors. nih.govlew.ro The formation of these complexes is often indicated by the appearance of a new absorption band in the electronic spectrum. lew.ro For instance, benzo[1,2-c:3,4-c′:5,6-c′′]trithiophene (D3h-BTT), a related polycyclic thiophene (B33073), forms charge-transfer complexes with acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and fullerene (C60). nih.gov The degree of charge transfer in these complexes can be estimated using techniques such as X-ray crystallography and infrared spectroscopy. nih.govrsc.org

The table below provides examples of radical cations and charge-transfer complexes involving benzo[b]thiophene-related structures.

Species Precursor Method of Generation/Formation Characterization/Evidence Reference
Radical Cation2-Aryl-benzo[b]thiopheneOxidation with DDQ/H+Proposed intermediate in coupling reaction helsinki.fi
Radical Cation SaltDibenzothiophene annelated with bicyclo[2.2.2]octene unitsOxidationX-ray crystallography nih.gov
Radical AdductBenzo[b]thiopheneγ-radiolysis in aqueous solutionProduct analysis lookchem.com
Charge-Transfer ComplexBenzo[1,2-c:3,4-c′:5,6-c′′]trithiophene (D3h-BTT)Reaction with TCNQX-ray crystallography nih.gov
Charge-Transfer ComplexC3h-BTTReaction with TCNQ, F4TCNQ, chloranil, fluoranilX-ray crystallography, IR spectroscopy rsc.org

Analysis of Regioselectivity and Competing Oligomerization Pathways

The regioselectivity of reactions involving benzo[b]thiophene is a critical aspect that determines the structure of the final products. The electronic and steric properties of the benzo[b]thiophene nucleus and any existing substituents dictate the position of electrophilic or radical attack.

In electrophilic substitution reactions, such as Friedel-Crafts acylation, thiophene and by extension benzo[b]thiophene, typically show a high preference for substitution at the 2-position (α-position). stackexchange.com This is due to the greater stabilization of the cationic intermediate formed upon attack at this position through resonance. stackexchange.com

During the synthesis of bibenzo[b]thiophenes, competing oligomerization pathways can be a significant issue, leading to lower yields of the desired dimer. For example, in the oxidative 3,3'-homocoupling of 2-(2-thienyl)benzo[b]thiophene, the reactivity at both the benzo[b]thiophene 3-position and the thiophene 5-position can lead to oligomerization, resulting in a low yield of the desired 2,2'-bis(2-thienyl)-3,3'-bibenzo[b]thiophene. helsinki.fi

The choice of catalyst and reaction conditions can be crucial in controlling regioselectivity and minimizing side reactions. For instance, palladium-catalyzed direct arylation of benzo[b]thiophene 1,1-dioxides demonstrates high selectivity for the C2 position, with no formation of the C3-arylated product observed. acs.org This selectivity is a key advantage for the controlled synthesis of specifically functionalized benzo[b]thiophene derivatives.

The following table highlights factors influencing regioselectivity and oligomerization in reactions of benzo[b]thiophenes.

Reaction Substrate Influencing Factor Outcome Reference
Electrophilic SubstitutionThiopheneResonance stabilization of intermediatePreferential attack at the 2-position stackexchange.com
Oxidative Homocoupling2-(2-Thienyl)benzo[b]thiopheneMultiple reactive sitesCompeting oligomerization, low yield of dimer helsinki.fi
Direct C-H ArylationBenzo[b]thiophene 1,1-dioxidePalladium catalyst systemHigh regioselectivity for the C2 position acs.org

Electronic Structure and Advanced Spectroscopic Characterization of 2,2 Bibenzo B Thiophene

Spectroscopic Techniques for Molecular Characterization

A variety of spectroscopic methods are employed to analyze the structural and electronic properties of 2,2'-Bibenzo[b]thiophene and its derivatives. These techniques provide a comprehensive picture of the molecule's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgrsc.org

In the ¹H NMR spectrum of 3-nitro-2,2'-bibenzo[b]thiophene, a derivative, specific chemical shifts (δ) are observed. rsc.org For instance, a doublet at 8.29 ppm is characteristic of a proton in a specific position within the molecule. rsc.org The coupling constants (J values) provide further information about the connectivity of the atoms. rsc.org

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms. For 3-nitro-2,2'-bibenzo[b]thiophene, signals are observed at various ppm values, such as 148.6, 144.6, and 138.4 ppm, each corresponding to a unique carbon atom in the structure. rsc.org The analysis of these shifts helps in confirming the molecular framework.

Table 1: NMR Spectroscopic Data for 3-nitro-2,2'-bibenzo[b]thiophene

Nucleus Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
¹H8.29d8.2
¹H7.89d7.9
¹H7.72d8.0
¹H7.68 – 7.52m
¹³C148.6
¹³C144.6
¹³C138.4
¹³C137.7
¹³C136.5
¹³C131.8
¹³C130.6
¹³C127.5
¹³C127.2
¹³C124.2
¹³C124.0
¹³C122.4
Data sourced from a study on K2S2O8-mediated radical cyclization. rsc.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. rsc.org For this compound, the exact mass is calculated as 266.02239267. lookchem.com The experimental value obtained through HRMS for a derivative like 3-nitro-2,2'-bibenzo[b]thiophene was found to be 261.9989 [M+H]+, which is in close agreement with the calculated value of 261.9991. rsc.org This level of accuracy is crucial for distinguishing between compounds with similar nominal masses.

Table 2: High-Resolution Mass Spectrometry Data

Compound Calculated m/z Found m/z Ion
This compound266.02239267-[M]
3-nitro-2,2'-bibenzo[b]thiophene261.9991261.9989[M+H]⁺
Data for this compound from LookChem, lookchem.com and for its nitro derivative from a study on radical cyclization. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Molar Extinction Coefficients

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) and molar extinction coefficients (ε) are key parameters obtained from this technique. For derivatives of 4,4'-bibenzo[c]thiophene, a related isomer, the photoabsorption and fluorescence maxima exhibit a bathochromic (red) shift as silyl (B83357) groups are introduced. scispace.com This shift is indicative of a change in the electronic energy levels. scispace.com The molar extinction coefficient, which is a measure of how strongly a substance absorbs light at a given wavelength, can be determined from the slope of the absorbance versus concentration plot. uc.pt

Table 3: UV-Vis Absorption Data for 4,4'-Bibenzo[c]thiophene Derivatives in Toluene

Compound λmax (nm) Fluorescence λmax (nm)
4,4'-BBT359410
1,10-Si-4,4'-BBT366420
1,10,3,30-Si-4,4'-BBT371451
Data from a study on the synthesis and properties of 4,4'-bibenzo[c]thiophene derivatives. scispace.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Studies on related compounds like benzo[b]thiophene (BBT) and dibenzothiophene (B1670422) (DBT) have utilized XPS to investigate the C 1s and S 2p ionization potentials. nih.gov The observed trends in these potentials are rationalized in terms of inductive effects from the sulfur atom and the increased delocalization of π-electrons due to the benzo-annulation process. nih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the unoccupied electronic states of a material. nih.gov Gas-phase NEXAFS studies of benzo[b]thiophene and dibenzothiophene at the carbon K-edge and sulfur LII,III-edge provide information on both delocalized virtual π* orbitals and localized σ*(C-S) states. nih.gov The evolution of the carbon K-edge spectral features indicates a stabilizing effect due to increased aromaticity. nih.gov The nature of the most intense sulfur LII,III-edge features remains consistent across the series, reflecting the localized nature of the virtual states involved in the S 2p core-excitation process. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org The FT-IR spectrum of a compound provides a unique "fingerprint" based on its vibrational modes. For 1,1'-dibromo-4,4'-bibenzo[c]thiophene, a derivative of a related isomer, characteristic absorption bands are observed at specific wavenumbers (ν̃), such as 3107, 3057, 1593, 1344, 1301, and 1188 cm⁻¹. rsc.org These bands correspond to specific bond vibrations within the molecule.

Analysis of Frontier Molecular Orbitals (FMOs)

The study of frontier molecular orbitals (FMOs) is essential for understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.com These orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's behavior in chemical reactions and its potential applications in organic electronics. numberanalytics.commdpi.com

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The energy levels of the HOMO and LUMO are critical parameters that define the electronic characteristics of this compound and its derivatives. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to determine these energy levels. dtic.milrsc.org For the parent this compound, the HOMO is largely localized on the bibenzo[b]thiophene core, with minimal contribution from any attached substituent groups. dtic.mil

The introduction of substituents onto the bibenzo[c]thiophene skeleton can significantly alter the HOMO and LUMO energy levels. For instance, the introduction of electron-donating groups, such as tert-butyldimethylsilyl, leads to a destabilization (increase) of the HOMO energy level. nih.govrsc.org Conversely, the introduction of electron-withdrawing groups can lead to a stabilization (decrease) of the LUMO energy level. rsc.org This tunability of the FMO energy levels is a key strategy for designing materials with specific optoelectronic properties. rsc.org

Calculated HOMO and LUMO Energy Levels for 4,4'-Bibenzo[c]thiophene Derivatives
CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
4,4'-BBT-5.55-2.393.16
1,1'-Si-4,4'-BBT-5.45-2.343.11
1,1',3,3'-Si-4,4'-BBT-5.34-2.303.04
BBT-PhtBu-5.22-2.352.87
BBT-PhCN-5.39-2.572.82

Data sourced from multiple studies on bibenzo[c]thiophene derivatives. rsc.orgnih.govrsc.org

Role of π-Electron Delocalization and Aromaticity in Electronic Stability

The electronic stability of this compound is intrinsically linked to the extensive π-electron delocalization across its fused aromatic ring system. lookchem.com Aromaticity, a concept central to organic chemistry, describes the enhanced stability of cyclic, planar molecules with a continuous system of p-orbitals containing a specific number of π-electrons. ehu.eus In its ground state, thiophene (B33073), a constituent of bibenzo[b]thiophene, is aromatic. nih.gov

Core-Level Spectral Analysis and Related Phenomena

Core-level spectroscopy provides detailed information about the electronic structure and chemical environment of atoms within a molecule.

Molecular-Field Splitting and Spin-Orbit Splitting

In core-level X-ray Photoelectron Spectroscopy (XPS) of sulfur-containing compounds, the S 2p spectrum exhibits doublet peaks due to spin-orbit splitting. acs.org This phenomenon arises from the interaction between the spin and orbital angular momentum of the core electron, resulting in two distinct energy states, typically designated as 2p₃/₂ and 2p₁/₂. The energy separation between these two peaks is the spin-orbit splitting value. For sulfur, this splitting is approximately 1.2 eV. acs.org

Molecular-field splitting can also occur, where the surrounding chemical environment influences the energy levels of the core electrons, but spin-orbit coupling is a more dominant effect in the core-level spectra of single-element species like sulfur in this context. aps.orgu-tokyo.ac.jp The intensity ratio of the spin-orbit split peaks is determined by the multiplicity of the states. u-tokyo.ac.jp

Effects of Core-Hole on Electronic States

The creation of a core-hole during a core-level excitation process is not a passive event; it actively influences the electronic states of the molecule. nist.gov The sudden creation of a positive charge in the core region leads to a relaxation of the surrounding valence electrons, which screen the core-hole potential. nist.govaps.org This screening effect down-shifts the energy of the unoccupied molecular orbitals. nist.gov

The interaction between the excited electron and the core-hole is a critical factor that must be considered for an accurate theoretical description of core-excitation spectra. aps.orgcapes.gov.br In molecules, the wave function of the excited electron in the presence of the core-hole can become localized. aps.org This core-hole effect is a dominant feature in the core-electron excitation spectra of semiconductors and insulators. capes.gov.br

Elucidation of Molecular Rigidity and Planarity through X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing direct evidence of molecular geometry. For this compound, crystallographic studies have confirmed its high degree of rigidity and planarity. researchgate.net

The fused benzene (B151609) rings contribute to a more planar structure and higher rotational barriers compared to its non-fused analogue, 2,2'-bithiophene (B32781). researchgate.net This structural rigidity is a consequence of the extensive π-conjugation across the molecule. In some crystal structures, two independent half-molecules can comprise the asymmetric unit, with the full molecules generated by inversion centers. researchgate.net The planarity of the benzo[b]thiophene subunit is a key factor in promoting effective π-electron coupling between aromatic systems. acs.org This planarity and rigidity are desirable traits for materials used in organic electronics, as they facilitate intermolecular interactions and charge transport in the solid state. nih.gov

Structure Property Relationships in 2,2 Bibenzo B Thiophene Derivatives

Influence of Substituents on Electronic, Optical, and Electrochemical Properties

The electronic, optical, and electrochemical characteristics of 2,2'-bibenzo[b]thiophene derivatives are highly sensitive to the nature of the substituents attached to the core structure. The introduction of electron-donating or electron-withdrawing groups can systematically tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the material's band gap, its interaction with light, and its redox properties.

Research on 4,4'-bibenzo[c]thiophene (a structural isomer of the this compound system) derivatives provides significant insights. The introduction of electron-donating groups, such as tert-butyldimethylsilyl or tert-butylphenyl, leads to a destabilization (increase) of the HOMO energy level. beilstein-journals.orgrsc.org This effect generally results in a lower oxidation potential, making the molecule easier to oxidize. rsc.orgcardiff.ac.uk For instance, the oxidation wave for 1,1'-Si-4,4'-BBT and 1,1',3,3'-Si-4,4'-BBT are cathodically shifted by 0.10 V and 0.21 V, respectively, compared to the unsubstituted 4,4'-BBT. beilstein-journals.org This destabilization of the HOMO is a primary contributor to the narrowing of the HOMO-LUMO band gap, causing a bathochromic (red) shift in the material's absorption and fluorescence spectra. beilstein-journals.orgrsc.orgcity.ac.uk

Conversely, attaching electron-withdrawing groups, like cyanophenyl, significantly lowers both the HOMO and LUMO energy levels. city.ac.uknih.gov The stabilization of the LUMO level is often more pronounced than that of the HOMO level. city.ac.uk This dual effect—stabilizing the LUMO and to a lesser extent the HOMO—also leads to a reduced band gap and a red-shift in the optical spectra. city.ac.uknih.gov When both electron-donating (tert-butylphenyl) and electron-withdrawing (cyanophenyl) groups are present on the same bibenzo[c]thiophene skeleton, their effects combine. Increasing the number of both types of groups results in a greater increase of the HOMO energy level and a more significant lowering of the LUMO energy level, further decreasing the band gap. cardiff.ac.uknih.gov

The following table summarizes the electrochemical and photophysical properties of several substituted 4,4'-bibenzo[c]thiophene derivatives, illustrating the impact of different substituents.

CompoundSubstituentsOxidation Potential (V vs Fc/Fc+)HOMO Level (eV)LUMO Level (eV)Optical Band Gap (eV)Absorption Max (nm)Fluorescence Max (nm)
BBT-HNone0.88-5.55-2.393.16359410
1,1'-Si-4,4'-BBTTwo tert-butyldimethylsilyl0.78-5.45-2.343.11366420
1,1',3,3'-Si-4,4'-BBTFour tert-butyldimethylsilyl0.67-5.34-2.303.04371451
BBT-PhtBu2Two tert-butylphenyl0.55-5.22-2.352.87383448
BBT-PhCN2Two cyanophenyl0.73-5.39-2.572.82398483
BBT-PhtBu4Four tert-butylphenyl0.52-5.12-2.222.90392461
BBT-PhCN4Four cyanophenyl0.83-5.56-2.812.75415511

Data compiled from references beilstein-journals.orgrsc.orgcity.ac.uknih.gov. Note: Values can vary based on measurement conditions (solvent, etc.). BBT-H, BBT-PhtBu2, and BBT-PhCN2 data are from one study city.ac.uk, while the tetra-substituted derivatives are from another nih.gov, which may account for some baseline shifts in energy levels.

Correlation of Conjugation Length and Molecular Symmetry with Band Gaps and Charge Transport

Increasing the conjugation length, for instance by moving from a monomer to an oligomer or polymer, consistently leads to a smaller HOMO-LUMO gap. scielo.bracs.org This trend is observed as a progressive red-shift in the absorption spectra. scielo.br As the π-system extends, the energy levels of the molecular orbitals become more closely spaced, with the HOMO level rising and the LUMO level falling, thus narrowing the band gap. beilstein-journals.orgresearchgate.net Studies on a series of A–π–D–π–A type molecules with a benzodithiophene core demonstrated that as the length of the oligothiophene π-bridge increased, the optical band gap systematically decreased from 1.94 eV to 1.82 eV. beilstein-journals.orgresearchgate.net This narrowing of the band gap is beneficial for applications like organic photovoltaics, as it allows the material to absorb a broader range of the solar spectrum. beilstein-journals.org

Molecular symmetry, or the lack thereof, also plays a crucial role. Breaking the symmetry of a molecule, often by introducing a donor-acceptor (push-pull) architecture, can lead to significant changes in electronic properties. acgpubs.org This asymmetry can induce a permanent dipole moment and facilitate intramolecular charge transfer upon photoexcitation, which is a desirable characteristic for nonlinear optical materials and can influence charge generation in solar cells. acgpubs.org

Furthermore, the planarity and rigidity of the conjugated backbone are critical for efficient charge transport. Fused thiophene (B33073) systems like bibenzothiophene are advantageous because the fused rings create a more planar and rigid structure compared to oligomers linked by single bonds, where rotation can occur. city.ac.ukmdpi.com This rigidity enhances π-orbital overlap both along the single molecule (intrachain) and between adjacent molecules (interchain), which is essential for high charge carrier mobility. city.ac.ukmdpi.com In some cases, specific intramolecular, noncovalent interactions, such as S···O interactions, can further lock the conformation into a planar arrangement, enhancing the effective conjugation length and improving electronic communication along the molecular backbone. acs.org

Intermolecular Interactions and Molecular Packing in Solid-State Architectures

The performance of organic electronic devices is not solely dependent on the properties of individual molecules but is critically influenced by how these molecules arrange themselves in the solid state. Intermolecular interactions dictate the molecular packing, which in turn determines the efficiency of charge transport between molecules.

X-ray crystallography studies on derivatives of bibenzo[c]thiophene have provided detailed insights into their solid-state structures. researchgate.netrsc.orgresearchgate.net The packing is often characterized by specific intermolecular forces, including π-π stacking and weaker hydrogen bonds, such as C-H···S interactions. rsc.orgnih.gov These interactions can lead to ordered arrangements, like the herringbone or face-to-face π-stacking motifs. city.ac.uknih.gov The latter is generally more desirable for efficient charge transport as it maximizes the overlap of π-orbitals between adjacent molecules, creating pathways for charge carriers to hop. city.ac.uk

The nature and bulkiness of substituents can significantly alter the packing structure. For example, the introduction of bulky aryl groups can twist the bibenzothiophene core, affecting the planarity and influencing how molecules approach each other. researchgate.net In the crystal structure of a 1,1'-diaryl-4,4'-bibenzo[c]thiophene derivative (BBT-PhtBu2), two independent molecules were found with large dihedral angles between the benzo[c]thiophene (B1209120) units. researchgate.net In contrast, a tetra-aryl derivative (BBT-PhtBu4) adopted a different conformation with smaller dihedral angles. researchgate.netresearchgate.net

These solid-state packing arrangements can cause photophysical properties to differ from those observed in solution. Often, a bathochromic shift in absorption and fluorescence is seen in the solid state, accompanied by a decrease in fluorescence quantum yield. rsc.org This phenomenon is frequently attributed to the formation of aggregates or excimers due to strong intermolecular π-π interactions in the packed state. rsc.org

Configurational Stability and Conformational Dynamics of Bibenzothiophene Systems

The three-dimensional shape of bibenzothiophene derivatives is not static. The molecule can exhibit conformational flexibility, primarily through rotation around the single bond connecting the two benzo[b]thiophene units. The resulting spatial arrangement, or conformation, has significant implications for the molecule's electronic properties and its ability to pack effectively.

The torsional or dihedral angle between the planes of the two benzothiophene (B83047) rings is a key conformational parameter. Theoretical calculations and experimental X-ray data show that this angle can vary significantly depending on the substitution pattern. researchgate.net For instance, in derivatives of 4,4'-bibenzo[c]thiophene, bulky substituents at the 3,3'-positions can cause the two units to twist considerably relative to each other. beilstein-journals.org This twisting can disrupt the π-conjugation across the molecule, leading to a blue-shift in absorption and an increase in the band gap, as it reduces the effective conjugation length. acs.org

Computational methods like Density Functional Theory (DFT) are used to predict the most stable conformations. researchgate.net For a series of 4,4'-bibenzo[c]thiophene derivatives, DFT calculations indicated that the optimized geometries are a syn-clinal (sc) conformation. researchgate.net However, crystal structure analysis has revealed that both syn-clinal and anti-clinal (ac) conformations can exist in the solid state, sometimes even within the same crystal. researchgate.net The stability of these different configurations is determined by a delicate balance of steric hindrance from substituents and attractive intermolecular forces in the crystal lattice. researchgate.net This conformational dynamism is a critical aspect of these systems, as the specific conformation adopted in a thin film will directly impact the material's charge transport and optical properties. mdpi.comnih.gov

Polymerization Chemistry of 2,2 Bibenzo B Thiophene As a Building Block

Incorporation of Bibenzothiophene Units into Conjugated Polymer Backbones

The integration of bibenzothiophene units into conjugated polymer backbones is a key strategy for developing high-performance organic semiconductors. These fused-ring systems offer extended π-conjugation and rigidity, which are desirable for efficient charge transport. One common approach involves the synthesis of donor-acceptor (D-A) copolymers, where the electron-rich bibenzothiophene moiety can serve as the donor component. For instance, a D-A copolymer (P1) was synthesized based on a 5,5'-bibenzo[c] researcher.liferesearchgate.netoup.comthiadiazole (BBT) acceptor unit and a carbazole (B46965) donor unit. acs.org The synthesis typically involves metal-catalyzed cross-coupling reactions, such as Stille or Suzuki polycondensation. nih.govcore.ac.uk

In Stille coupling, a distannyl derivative of the bibenzothiophene monomer can be reacted with an aryl dihalide. nih.gov Alternatively, Suzuki polycondensation utilizes a diboronic acid or ester derivative of the bibenzothiophene. core.ac.uk These methods allow for the systematic construction of well-defined alternating copolymers where the bibenzothiophene unit is precisely placed within the polymer backbone. chemicalpapers.com The choice of comonomer is crucial, as it allows for the tuning of the polymer's electronic and physical properties. For example, copolymerizing bibenzothiophene derivatives with electron-deficient units like benzothiadiazole can lead to materials with low band gaps, suitable for organic photovoltaic applications. wikipedia.org The inherent planarity of the benzo[b]thiophene unit contributes to strong intermolecular π-π stacking in the solid state, which is beneficial for charge mobility. nih.govresearchgate.net

Strategies for Direct Arylation Polymerization

Direct arylation polymerization (DAP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions like Suzuki and Stille polycondensation for synthesizing conjugated polymers. chemicalpapers.com This method avoids the need to prepare organometallic (tin or boron) derivatives of the monomers, reducing synthetic steps and toxic byproducts. scholaris.ca The strategy relies on the palladium-catalyzed coupling of a C-H bond with a C-halogen bond.

In the context of bibenzothiophene-containing polymers, DAP involves the reaction of a dihalo-bibenzothiophene monomer with a comonomer possessing activated C-H bonds, or vice-versa. The regioselectivity of the C-H activation is a critical aspect. For thiophene (B33073) and its derivatives, C-H bonds at the 2- and 5-positions are the most reactive, facilitating controlled polymerization. scholaris.ca For instance, thiophene-flanked benzothiadiazole derivatives and their copolymers have been successfully synthesized using exclusive direct-arylation coupling. chemicalpapers.com Researchers have optimized reaction conditions using palladium catalysts like Pd(OAc)₂ or Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands and a base such as KOAc or pivalic acid, to achieve high yields and molecular weights. chemicalpapers.comscholaris.ca This approach has been used to create well-defined alternating copolymers by reacting dibrominated monomers with partners like fluorene, enabling the synthesis of materials for optoelectronic devices. chemicalpapers.com

Electrochemical Polymerization for the Formation of Conductive Polymer Films

Electrochemical polymerization is a powerful and efficient technique for synthesizing conductive polymer films directly onto an electrode surface. researcher.liferesearchgate.netnih.gov This method offers several advantages: it is a one-step process for polymerization and film deposition, it avoids the use of chemical oxidants or catalysts, and the film thickness can be precisely controlled by monitoring the charge passed during the process. researchgate.netsciencepublishinggroup.com

The process involves the anodic oxidation of the monomer, such as a 2,2'-bibenzo[b]thiophene derivative, in an electrolyte solution. researcher.liferesearchgate.net This oxidation generates radical cations which then couple to form oligomers and subsequently the polymer film on the electrode surface. The resulting polymer is in its oxidized, conductive (doped) state. nih.gov Studies on related monomers like dibenzothiophene (B1670422) and bithiophene derivatives show that the electrochemical behavior is highly dependent on the monomer structure. researcher.liferesearchgate.net The oxidation potential required for polymerization can be lowered by introducing electron-donating groups to the monomer, which can also influence the properties of the final polymer film.

The presence of additives can significantly enhance the polymerization process. For example, introducing a small amount of a more easily oxidized species like 2,2'-bithiophene (B32781) or terthiophene can lower the potential required for polymerization and increase the reaction rate, a method that helps to minimize side reactions and improve film quality. The choice of solvent, electrolyte, and applied potential are all critical parameters that influence the morphology, adhesion, and conductivity of the resulting polymer film.

Impact of Monomer Structure on Polymer Charge Carrier Mobility and Optical Properties

The structure of the monomer unit is a fundamental determinant of the electronic and optical properties of the resulting conjugated polymer. By strategically modifying the this compound building block, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the optical bandgap (Eg), and charge carrier mobility can be systematically tuned.

Extending the π-conjugation of the polymer backbone, for example by incorporating additional thiophene rings, generally leads to a decrease in the optical bandgap. researcher.liferesearchgate.net This is because increased conjugation delocalizes the π-electrons, raising the HOMO level and/or lowering the LUMO level. A study on polymers made from dibenzothiophene and thiophene units showed that as the number of thiophene bridges increased, the optical bandgap of the polymer systematically decreased from 2.59 eV to 2.23 eV. researcher.liferesearchgate.net

The introduction of electron-donating or electron-withdrawing substituents also has a profound effect. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower it. nih.gov This allows for precise control over the polymer's electrochemical properties and its suitability for specific applications like organic solar cells, where energy level alignment with an acceptor material is critical. oup.comacs.org For example, introducing an electron-donating tert-butylphenyl group to a bibenzo[c]thiophene derivative destabilized the HOMO level, while an electron-withdrawing cyanophenyl group stabilized the LUMO level, both leading to a reduced HOMO-LUMO gap. nih.gov

Charge carrier mobility is highly sensitive to the polymer's ability to form ordered structures in the solid state. Planar, rigid monomer units like bibenzothiophene promote strong intermolecular π-π stacking, which creates efficient pathways for charge transport. nih.gov Polymers incorporating thieno[3,2-b]thiophene (B52689) units have demonstrated high hole mobilities, sometimes exceeding 1.0 cm²/Vs. researchgate.net The nature of the side chains attached to the polymer backbone also plays a crucial role; they influence solubility for processing and can affect the packing of the polymer chains, thereby impacting mobility.

Table 1: Electrochemical and Optical Properties of Polymers Derived from Dibenzothiophene (DBT) and Thiophene (Th) Monomers. researcher.liferesearchgate.net

PolymerMonomer(s)Onset Oxidation Potential (Eonset, V)Optical Bandgap (Eg, eV)
PDBT-ThDBT-Th1.112.59
PDBT-Th:ThDBT-Th + Th1.302.53
PDBT-2ThDBT-2Th0.852.25
PDBT-Th:2ThDBT-Th + 2Th1.272.29
PDBT-2Th:ThDBT-2Th + Th1.072.24
PDBT-2Th:2ThDBT-2Th + 2Th0.982.23

Table 2: Properties of Donor-Acceptor Polymers for Photovoltaic Applications.

PolymerHOMO (eV)LUMO (eV)Hole Mobility (cm² V⁻¹ s⁻¹)Reference
CN-PHTBTPB-5.50-3.78- oup.com
CN-POTBTPB-5.78-3.82- oup.com
P1 (Carbazole-BBT)-5.51-3.562 x 10⁻³ acs.org
PSBTBT--3 x 10⁻³ wikipedia.org
PTT-ODTTBT--7.08 x 10⁻³ researchgate.net

Design and Fabrication of 3D Electropolymerized Architectures

The fabrication of three-dimensional (3D) architectures from conductive polymers is a frontier in materials science, aiming to create high-surface-area electrodes for applications in sensing, energy storage, and catalysis. Electropolymerization offers unique strategies for constructing such complex structures.

One major strategy is template-assisted electropolymerization . researcher.liferesearchgate.net In this method, a pre-structured template, such as an array of zinc oxide nanorods or a porous membrane, is used as the working electrode. The conductive polymer is then electropolymerized within the pores or around the features of the template. Subsequent removal of the template leaves a free-standing, ordered 3D polymer architecture that is a negative replica of the template. This approach allows for the creation of oriented 3D films with controlled porosity. researcher.liferesearchgate.net

Another innovative approach is templateless electropolymerization , which often relies on carefully controlled reaction conditions to generate 3D structures. For instance, nanotubular and nanoporous structures have been created from thieno[3,4-b]thiophene (B1596311) monomers by conducting the electropolymerization in a solvent mixture containing a high fraction of water (e.g., CH₂Cl₂ + H₂O). chemicalpapers.com In this "soft-template" method, the evolution of gas bubbles (H₂ from water reduction) at the electrode surface acts as a dynamic template around which the polymer deposits, leading to the formation of porous or tubular films. chemicalpapers.com The monomer structure itself, particularly the presence of rigid substituents, can also drive the formation of these nanoporous membranes. chemicalpapers.com

Furthermore, direct-write techniques like electron-beam-assisted electropolymerization have been demonstrated for the one-step fabrication of 3D nanopatterns. oup.com Here, a focused electron beam induces localized anodic oxidation of liquid monomers, allowing for the precise construction of features like vertically aligned nanorods without the need for a physical mask or template. oup.com These strategies provide a versatile toolbox for fabricating 3D electropolymerized architectures from monomers like bibenzothiophene, enabling the development of next-generation organic electronic devices.

Applications of 2,2 Bibenzo B Thiophene and Its Derivatives in Organic Electronics Research

Development of Organic Field-Effect Transistors (OFETs)

The thienoacene family, particularly structures based on musechem.combenzothieno[3,2-b] musechem.combenzothiophene (B83047) (BTBT), an isomer of 2,2'-bibenzo[b]thiophene, has been pivotal in the advancement of high-performance p-channel organic field-effect transistors (OFETs). sigmaaldrich.comnih.gov These materials are noted for their high mobility and stability in ambient conditions. sigmaaldrich.comnih.gov The success of BTBT-based materials is attributed to a highest occupied molecular orbital (HOMO) spatial distribution that facilitates effective intermolecular orbital overlap, a feature that earlier thienoacenes lacked. nih.govacs.org

Initial breakthroughs included 2,7-diphenyl-BTBT (DPh-BTBT), which in vapor-deposited OFETs, demonstrated mobilities as high as 2.0 cm²/Vs. nih.govacs.org This spurred the development of a wide array of derivatives. acs.org Highly soluble dialkyl-BTBTs (Cₙ-BTBTs) have enabled solution-processed OFETs with mobilities exceeding 1.0 cm²/Vs. nih.gov Further extension of the π-conjugated system led to compounds like dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), which have achieved even greater mobilities of over 3.0 cm²/Vs and exhibit excellent stability. nih.gov In single-crystal OFETs, DNTT has recorded mobilities up to 8.3 cm²/Vs. sigmaaldrich.com Solution-shearing techniques applied to other derivatives like 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene have yielded p-channel OFETs with mobilities up to 0.055 cm²/Vs and high on/off ratios. mdpi.combohrium.com

Table 1: Performance of this compound Derivatives in OFETs
CompoundDeposition MethodHole Mobility (cm²/Vs)On/Off RatioSource
2,7-diphenyl-BTBT (DPh-BTBT)Vapor Depositionup to 2.0- nih.gov
Dialkyl-BTBTs (Cₙ-BTBTs)Solution Processing>1.0- nih.gov
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)Vapor Deposition>3.0- nih.gov
DNTT (Single Crystal)Vapor Growthup to 8.3- sigmaaldrich.com
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiopheneSolution Shearingup to 0.0552.5 x 10⁷ bohrium.com
Dithieno[3,2-b:2',3'-d]thiophene based oligomer (23)-0.425 x 10⁶ city.ac.uk

Integration into Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Materials

Derivatives of dibenzo[b,d]thiophene, another isomer of this compound, have been identified as promising materials for organic light-emitting diodes (OLEDs), particularly as host materials in the emissive layer and as components of the electron transport layer (ETL). scirp.orgfilgen.jp For efficient blue phosphorescent OLEDs, the host and charge transport materials must have a triplet energy higher than that of the blue-emitting dopant to prevent quenching of the emission. scirp.org Dibenzothiophene (B1670422) derivatives have been designed to meet this requirement. scirp.org

For instance, 2,8-Bis(diphenyl-phosphoryl)-dibenzo[b,d]thiophene (PO15) is a known electron transport material with a high triplet energy (3.1 eV), making it suitable for blue OLEDs. scirp.orgfilgen.jp Theoretical studies on other tri-aryl substituted dibenzothiophenes show they possess deep HOMO energies, which helps in blocking holes, and high triplet energies, making them effective as electron transport/hole blocking layers in blue electrophosphorescent devices. scirp.org Furthermore, aza-dibenzothiophene derivatives have been developed for use in OLEDs, aiming to improve device stability, efficiency, and operational voltage. google.com These materials can serve as the host material for an emissive dopant or be used in an enhancement layer. google.com

Utilization in Organic Photovoltaic (OPV) Cells and Charge Transport Layers

The favorable semiconductor properties of this compound derivatives also lend themselves to applications in organic photovoltaics (OPVs). musechem.comnih.govacs.org These materials are often incorporated as building blocks in conjugated polymers that act as the donor material in a bulk heterojunction (BHJ) solar cell. rsc.orgrsc.org

Researchers have designed and synthesized random copolymers using benzodithiophene and thiophene (B33073) as donor units and benzooxadiazole as the acceptor unit, with thieno[3,2-b]thiophene (B52689) serving as a π-conjugated linker. rsc.org The inclusion of the thieno[3,2-b]thiophene bridge was found to red-shift the absorption spectrum of the polymer compared to a simple thiophene linker. rsc.org When one of these copolymers, P₂, was blended with the fullerene derivative PC₇₁BM, the resulting OPV device achieved a power conversion efficiency (PCE) of 5.17%, attributed to a high short-circuit current density and fill factor. rsc.org In another study, a donor-donor-acceptor (D-D-A) polymer (P1) incorporating a 2,2-bithiophene unit achieved a PCE of 6.93% with a high open-circuit voltage (VOC) of 0.86 V and a fill factor (FF) of 72.9%. researchgate.net These findings underscore the potential of engineering the polymer backbone with bibenzothiophene-related structures to enhance photovoltaic performance. researchgate.net

Table 2: Performance of OPVs based on this compound Derivative Copolymers
Polymer SystemAcceptorPCE (%)VOC (V)JSC (mA/cm²)FF (%)Source
P₂ (with thieno[3,2-b]thiophene linker)PC₇₁BM5.17--- rsc.org
P1 (with 2,2-bithiophene unit)PC₇₀BM6.930.8611.0672.9 researchgate.net

Exploration in Organic Semiconductor-Based Sensing Platforms

The high sensitivity of the electronic properties of organic semiconductors to their environment makes them excellent candidates for chemical sensors. rsc.org OFETs provide a particularly effective platform for sensing, as the binding of analyte molecules to the semiconductor layer can modulate the transistor's current flow. rsc.org

A derivative of this compound, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT), has been successfully employed in an OFET-based sensor for the detection of ammonia (B1221849) (NH₃) at room temperature. rsc.org This sensor demonstrated a rapid response to NH₃ concentrations as low as 100 parts per billion (ppb). rsc.org The use of a hydrophobic gate dielectric (PMMA) promoted the structured growth of the DNTT semiconductor, which was crucial for the sensor's performance. rsc.org This application highlights the potential for developing highly sensitive and selective chemical sensors using robust and high-performance bibenzothiophene-based semiconductors. rsc.org

Contribution to Covalent Organic Frameworks (COFs) for Electrocatalysis (e.g., H₂O₂ electrosynthesis)

Covalent organic frameworks (COFs) are crystalline porous polymers with highly tunable structures, making them promising for applications in catalysis. rsc.orgresearchgate.net Benzothiophene-based building blocks have been used to construct COFs for the electrosynthesis of hydrogen peroxide (H₂O₂) via the two-electron oxygen reduction reaction (2e⁻ ORR). rsc.org

In a study of a series of benzothiophene-based COFs, researchers varied the number of benzene (B151609) rings in the linker molecules to investigate the relationship between the conjugated structure and the selectivity for H₂O₂ production. rsc.org The results showed that the COF with only one benzene ring in its linker exhibited the highest H₂O₂ selectivity, at approximately 90%. rsc.org Theoretical calculations revealed that changing the number of benzene rings alters the adsorption sites and strength of key reaction intermediates, thereby influencing the 2e⁻ ORR pathway. rsc.org Specifically, a decrease in the number of benzene rings favors the formation of H₂O₂ through a nucleophilic attack on the carbon atom adjacent to the sulfur atom in the thiophene ring. rsc.org This work demonstrates the critical role that the molecular design of bibenzothiophene-based linkers plays in directing the catalytic activity and selectivity of COFs. rsc.org

Computational Chemistry and Theoretical Studies of 2,2 Bibenzo B Thiophene

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the ground state properties of molecular systems. jyu.fitsijournals.com It offers a balance between computational cost and accuracy, making it suitable for relatively large molecules like 2,2'-Bibenzo[b]thiophene. DFT methods are used to determine optimized geometries, energies, and the distribution of electrons within the molecule.

A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. github.ioresearchgate.net For flexible molecules like this compound, which has a central C-C bond connecting the two benzo[b]thiophene units, multiple energy minima corresponding to different conformers may exist.

Theoretical studies have investigated the conformational landscape of this compound, focusing on the torsional potential around the inter-ring bond. researchgate.net Calculations, for instance using Hartree-Fock (HF) methods which are related to DFT, have shown that the fusion of benzene (B151609) rings onto the thiophene (B33073) units significantly influences the molecule's structure. Compared to its simpler analogue, 2,2'-bithiophene (B32781), this compound exhibits higher rotational barriers. researchgate.net This increased barrier is attributed to steric hindrance and electronic effects from the fused rings, leading to more planar structures at the energy minima. researchgate.net The crystal structure of 2,2'-bi[benzo[b]thiophene] has been determined, revealing a centrosymmetric molecule in the solid state. researchgate.net This experimental finding provides a crucial benchmark for validating the geometries predicted by computational methods.

The energetic difference between possible conformers, such as syn- and anti-like arrangements, can be calculated to predict their relative populations at a given temperature.

Table 1: Calculated Conformational Properties of this compound and Related Compounds

CompoundMethodPropertyCalculated ValueReference
This compoundHF/6-31G(d)Rotational BarrierHigher than 2,2'-bithiophene researchgate.net
This compoundHF/6-31G(d)Minimum Energy ConformationMore planar than 2,2'-bithiophene researchgate.net
2,2'-BithiopheneElectron DiffractionTorsional Angle (anti-like)148(3)° researchgate.net
2,2'-BithiopheneElectron DiffractionTorsional Angle (syn-like)36(5)° researchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. tsijournals.com The HOMO energy relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides an estimate of the molecule's chemical stability, reactivity, and the energy of its lowest electronic excitation. frontiersin.orgmdpi.com

For π-conjugated systems like this compound, DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. researchgate.netresearchgate.net In general, extending the π-conjugation by adding aromatic rings tends to raise the HOMO energy and lower the LUMO energy, thereby decreasing the HOMO-LUMO gap. frontiersin.org While specific DFT calculations for this compound are not widely published, data from closely related thienoacenes and dithienothiophenes illustrate the expected values. acs.org These calculations show that both the HOMO and LUMO are typically delocalized over the entire π-conjugated framework of the molecule.

Table 2: Representative Calculated Frontier Orbital Energies for Thiophene-Based Systems

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Thieno[3,2-b]thiophene (B52689) DerivativeB3LYP/6-31G(d)-5.85-0.725.13 acs.org
Dithieno[3,2-b:2',3'-d]thiopheneNot Specified-5.7-2.92.8 acs.org
Indole-Thieno[2,3-b]indole DerivativeB3LYP/6-31G(d,p)-5.321-3.4511.870 researchgate.net
Thiophene Sulfonamide DerivativeB3LYP/6-311G(d,p)-7.14-2.494.65 mdpi.com

Note: The values presented are for related structures and serve to illustrate the typical range of energies calculated for such systems.

DFT calculations are a powerful tool for predicting and interpreting vibrational spectra (Infrared and Raman). iosrjournals.org By calculating the second derivatives of the energy with respect to the atomic coordinates, a harmonic vibrational analysis can be performed, yielding the frequencies and normal modes of vibration. These calculated frequencies often show a systematic deviation from experimental values, which can be corrected using empirical scale factors to improve agreement. researchgate.net

For complex molecules, this computational approach is invaluable for assigning specific peaks in an experimental spectrum to particular molecular motions, such as C-H stretching, ring deformations, or vibrations of the C-S bond. iosrjournals.org Studies on related molecules like 2,7-dioctyloxy aip.orgbenzothieno[3,2-b]benzothiophene have demonstrated that DFT calculations, particularly when including corrections for van der Waals interactions, can predict experimental lattice phonon Raman spectra with very high accuracy (within 5 cm⁻¹). acs.org This level of accuracy allows for the unambiguous identification of different crystalline forms (polymorphs) and provides detailed insight into the nature of intermolecular vibrations. acs.org

Calculation of Frontier Molecular Orbitals and Energy Levels

Time-Dependent Density Functional Theory (TDDFT) for Excited State Analysis

To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used method due to its favorable balance of computational cost and accuracy for many systems. google.com TDDFT can predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical excitations from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. ijs.siresearchgate.net

For a molecule like this compound, TDDFT can elucidate the nature of the electronic transitions. For example, it can determine whether an excitation corresponds to a π→π* transition localized on the conjugated backbone or involves charge-transfer character. Analysis of the orbitals involved in the main electronic transitions provides a detailed picture of how the electron density is redistributed upon excitation. google.com While full TDDFT calculations can be computationally demanding, especially for large molecules, approximations like the Tamm-Dancoff approximation (TDA) are often employed to reduce the cost while retaining good accuracy for many applications. google.com The accuracy of TDDFT predictions can be sensitive to the choice of the exchange-correlation functional, with range-separated hybrid functionals often providing improved results for systems with potential charge-transfer excitations. lanl.gov

Advanced Ab-initio Methods for Large-Scale Electronic Structure Problems

While DFT is a workhorse for many applications, more accurate, albeit computationally more expensive, ab initio methods are available for benchmarking and for cases where DFT may be inadequate. These methods are based on solving the electronic Schrödinger equation with fewer approximations.

Coupled-Cluster (CC) theory, particularly the CCSD(T) method which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" for chemical accuracy for small to medium-sized molecules. psicode.org However, its high computational scaling (formally O(N⁷) with system size N) has traditionally limited its application to smaller systems. psicode.org Recent developments in localized correlation methods, such as the domain-based local pair natural orbital coupled-cluster (DLPNO-CCSD(T)) approach, have drastically reduced the computational cost, making it possible to perform near-CCSD(T) quality calculations on systems with hundreds of atoms. researchgate.net Such methods could be applied to this compound to obtain highly accurate benchmark energies, geometries, and properties.

Other advanced methods include multireference techniques like CASPT2 (Complete Active Space with Second-Order Perturbation Theory), which are necessary for describing systems with significant static correlation, such as molecules in the process of bond breaking or those with multiple low-lying, strongly interacting electronic states. arxiv.orgresearchgate.net These methods have been applied to study the photochemistry of thiophene itself, providing detailed insights into its excited-state dynamics. arxiv.orgresearchgate.net

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, intermediates, and products. jyu.fi By calculating the energies of these stationary points, reaction barriers (activation energies) and reaction enthalpies can be determined, providing a quantitative understanding of a reaction's feasibility and kinetics.

For instance, theoretical studies have been conducted on the oxidative coupling reactions of benzo[b]thiophene derivatives. helsinki.firsc.org These studies use DFT to analyze the frontier molecular orbitals and oxidation potentials of the reactants to predict their reactivity. rsc.org The mechanism can be explored by locating the transition state structures for proposed elementary steps, such as single electron transfer (SET) from the benzo[b]thiophene to an oxidant, followed by radical cation formation and subsequent coupling. rsc.org

Similarly, computational methods can be used to investigate the mechanisms of synthesis for the this compound scaffold itself. For example, in palladium-catalyzed cross-coupling reactions used to form C-C bonds, DFT can be used to model the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, to understand how different ligands and substrates influence the reaction outcome. nih.govresearchgate.net

Correlation of Theoretical Predictions with Experimental Observables

The validation of computational models through comparison with experimental data is a cornerstone of theoretical chemistry. For this compound, this correlation is most clearly demonstrated in the analysis of its molecular geometry, particularly the torsional angle between the two benzo[b]thiophene units. While direct experimental versus theoretical comparisons for electronic and spectroscopic properties of the unsubstituted parent molecule are less commonly documented, the reliability of computational methods is well-established through extensive studies on closely related derivatives.

Molecular Geometry: Torsional Potential and Conformation

The conformation of this compound is defined by the dihedral angle (φ) around the central C-C bond connecting the two heterocyclic units (S-C-C-S). Computational studies have been performed to understand the rotational energetics and stable conformations of the molecule.

Theoretical calculations using the Hartree-Fock (HF/6-31G(d)) method have been employed to determine the torsional potential energy surface of this compound. researchgate.net These calculations reveal a potential energy surface with two distinct, non-planar energy minima corresponding to gauche conformations. researchgate.net Additionally, the calculations identified two rotational barriers at the syn-planar (φ = 0°) and right-angle (φ = 90°) positions. researchgate.net The anti-planar conformation (φ = 180°) is found to be a local maximum, though only slightly higher in energy than the gauche minima, suggesting a relatively flat potential energy surface around the anti-conformation. researchgate.net

The key findings from the theoretical calculations are summarized below:

ConformationDihedral Angle (φ)Calculated Relative Energy (kcal/mol)Note
syn-gauche~40°< 1Energy Minimum
anti-gauche~150°0Global Energy Minimum
syn-planar~2Rotational Barrier
anti-planar180°~1Local Maximum

Experimental validation for the molecule's conformation comes from single-crystal X-ray diffraction analysis. The crystal structure of 2,2'-bi[benzo[b]thiophene] has been determined to have triclinic (Pī) symmetry. researchgate.net The molecules in the crystal are situated on inversion centers, which dictates that the two benzo[b]thiophene moieties are related by this symmetry operation. researchgate.net This arrangement results in a perfectly anti-planar conformation in the solid state.

The comparison between the theoretical predictions and experimental findings is outlined in the table below:

ParameterTheoretical Prediction (Gas Phase)Experimental Observation (Solid State)
Stable Conformationanti-gauche (~150°)anti-planar (180°)

The observed anti-planar conformation in the crystal structure corresponds to a low-energy region on the calculated potential energy surface. researchgate.net The slight discrepancy between the calculated gas-phase global minimum (anti-gauche) and the observed solid-state conformation (anti-planar) is a common phenomenon. It can be attributed to intermolecular packing forces in the crystal lattice, which can overcome small energy differences to favor a more ordered and symmetric arrangement like the anti-planar structure. The theoretical calculations, however, successfully predict that the molecule favors a twisted, rather than a fully planar (syn), conformation due to steric hindrance.

Electronic and Spectroscopic Properties

While specific studies directly comparing calculated and experimental electronic and spectroscopic data for the unsubstituted this compound are not widely available, the validity of standard computational methods for this class of compounds is well-supported by research on its derivatives and other fused thiophene systems.

Electronic Properties (HOMO-LUMO Levels): Density Functional Theory (DFT) is a powerful tool for predicting the frontier molecular orbital (FMO) energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For various benzo[b]thiophene derivatives, DFT calculations have been shown to be consistent with experimental results obtained from electrochemical methods like cyclic voltammetry (CV). iucr.org The HOMO-LUMO gap is a critical parameter that correlates with the electronic band gap and the optical properties of a material. Studies on related fused thiophene compounds consistently show good agreement between DFT-predicted band gaps and those derived from optical measurements. rsc.org

Spectroscopic Properties (UV-Vis Absorption): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-visible absorption spectra. Numerous studies on complex organic dyes and thiophene-based systems report that TD-DFT calculations can accurately reproduce experimental absorption spectra. evitachem.comrsc.org This agreement allows for reliable assignment of the observed spectral bands to specific electronic transitions, such as π-π* transitions, within the molecule. rsc.orgrsc.org For thiophene-based chromophores, calculated absorption maxima (λmax) generally align well with experimental data, confirming the utility of TD-DFT in predicting and interpreting their optical properties. rsc.org

Advanced Research Topics and Future Perspectives

Rational Design Principles for High-Performance Organic Semiconductors based on Bibenzothiophene Cores

The design of high-performance organic semiconductors based on the 2,2'-bibenzo[b]thiophene core is a dynamic area of research, focusing on manipulating the molecule's electronic properties and solid-state packing to enhance charge transport. rsc.orgrsc.org Key strategies involve the introduction of various substituent groups and the extension of the π-conjugated system. magtech.com.cnacs.org

A fundamental principle in this field is the "disrupt and induce" strategy. This approach involves chemically modifying the bibenzothiophene core to alter intermolecular interactions, disrupting unfavorable packing motifs while promoting those that facilitate efficient charge transport, such as pitched π-stacking. rsc.org For instance, the introduction of alkyl chains can control the mesoscopic organization of the molecules, leading to the formation of highly ordered liquid crystalline phases that are beneficial for organic thin-film transistors (OTFTs). pkusz.edu.cnrsc.org

The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters for semiconductor performance and stability. magtech.com.cn Modifications to the this compound structure, such as the addition of phenyl groups, can enhance molecular density and thermal stability without significantly altering these energy levels, ensuring the material's stability in air. pkusz.edu.cn Computational methods, like density functional theory (DFT), are instrumental in predicting these properties and guiding the rational design of new derivatives. nih.govresearchgate.net

The performance of organic semiconductors is intimately linked to their molecular arrangement in the solid state. magtech.com.cn Research has shown that derivatives of researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) (BTBT), a related and extensively studied core, can achieve high charge-carrier mobilities. acs.orgnih.gov The insights gained from BTBT derivatives are often transferable to this compound systems, providing a roadmap for designing materials with superior performance in electronic applications like OTFTs and organic solar cells. pkusz.edu.cnrsc.orgacs.org

Table 1: Performance of Selected Organic Semiconductors Based on Benzothiophene Cores

CompoundMobility (cm² V⁻¹ s⁻¹)On/Off RatioApplication
Ph-BTBT0.034-OTFT
C6-Ph-BTBT4.62.2 x 10⁷OTFT

Data sourced from studies on researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene derivatives, which provide insights applicable to bibenzothiophene systems. rsc.org

Continuous Development of Efficient and Sustainable Synthetic Routes and Catalytic Systems

The advancement of applications for this compound and its derivatives is intrinsically linked to the development of efficient and sustainable synthetic methodologies. thieme-connect.com Traditional methods often suffer from limitations such as the need for pre-functionalized starting materials and poor selectivity. acs.org Consequently, modern organic synthesis has focused on creating more direct and atom-economical routes.

A significant breakthrough has been the use of transition-metal-catalyzed C-H bond activation and functionalization. researchgate.netthieme-connect.com This powerful strategy allows for the direct coupling of (hetero)arenes, providing a rapid assembly of bi(hetero)aryl structures like this compound. researchgate.net For example, catalytic oxidative C-H annulation of thiophenol derivatives with 1,3-diynes has emerged as a highly efficient method for synthesizing both symmetrical and unsymmetrical 3,3'-bibenzothiophenes. acs.orgthieme-connect.comthieme-connect.com This protocol is noted for its broad substrate scope, excellent functional group tolerance, and high regioselectivity. acs.org

Researchers are also exploring more environmentally friendly catalytic systems. Iodine-catalyzed methods, for instance, offer a metal- and solvent-free approach for the synthesis of benzothiophene derivatives through cascade reactions. researchgate.net These methods utilize inexpensive and green catalysts, aligning with the principles of sustainable chemistry. researchgate.net The development of such protocols is crucial for the large-scale production of bibenzothiophene-based materials for commercial applications.

Furthermore, the development of catalytic systems that allow for switchable selectivity is a key area of focus. acs.orgthieme-connect.com By tuning the catalyst and reaction conditions, it is possible to control whether a mono- or di-annulation occurs, providing access to a wider range of bibenzothiophene architectures from simple precursors. acs.org These advancements are expected to accelerate the discovery and application of new organic functional materials. thieme-connect.comresearchgate.net

Exploration of Chiral this compound Derivatives and Their Role in Stereoselective Applications

Chirality introduces a new dimension to the functionality of this compound, opening up possibilities in stereoselective applications. The hindered rotation around the C2-C2' bond can lead to atropisomerism, resulting in stable, optically active enantiomers. The synthesis and application of these chiral derivatives are at the forefront of advanced materials research.

A key application of chiral bibenzothiophene derivatives is in asymmetric catalysis, where they serve as ligands for transition metals. acs.orgfrontiersin.org For instance, chiral diphosphine ligands based on the bibenzothiophene scaffold, such as tetraMe-bitianp and bitianp, have been successfully employed in ruthenium(II)-catalyzed hydrogenation reactions. acs.org These ligands have demonstrated comparable optical and chemical yields to well-established catalysts like BINAP in the stereoselective synthesis of α- and β-hydroxy esters. acs.org The advantage of these biheteroaromatic ligands lies in their unique structural and electronic properties, which can be fine-tuned to optimize catalytic performance. acs.org

The development of synthetic methods to access these chiral molecules with high enantiopurity is a critical challenge. rsc.orgnumberanalytics.com Rhodium-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been shown to be an effective method for producing chiral 2,3-dihydrobenzo[b]thiophene (B1596441) 1,1-dioxides with excellent yields and enantioselectivities. rsc.org Such strategies are essential for creating a toolbox of chiral building blocks for various applications.

Beyond catalysis, chiral bibenzothiophenes have potential applications in chiroptical materials and stereoselective sensors. The unique interaction of these chiral molecules with polarized light can be exploited in devices such as circularly polarized light emitters and detectors. The ability to control the stereochemistry of these molecules is fundamental to unlocking their full potential in these advanced applications. numberanalytics.com

Integration of Bibenzothiophene Units into Complex Supramolecular Architectures

The rigid and planar structure of the this compound unit makes it an excellent building block for the construction of complex supramolecular architectures. These organized assemblies can exhibit novel properties and functions that are not present in the individual molecules.

Furthermore, bibenzothiophene derivatives can be designed to self-assemble into complex structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For example, derivatives functionalized with appropriate groups can form liquid crystals with highly ordered phases. pkusz.edu.cnrsc.org These liquid crystalline materials are promising for applications in displays and sensors.

The synthesis of larger, π-extended systems containing the bibenzothiophene core, such as heterohelicenes, is another active area of research. beilstein-journals.orgbeilstein-journals.org These helical molecules possess unique chiroptical properties and have potential applications in asymmetric catalysis and materials science. The efficient synthesis of these complex structures is a key challenge that is being addressed through the development of novel synthetic methods like the McMurry reaction and photocyclization. beilstein-journals.org The integration of bibenzothiophene units into these larger architectures allows for the fine-tuning of their electronic and photophysical properties. nih.gov

Emerging Applications in Novel Functional Materials and Optoelectronic Devices

The unique optoelectronic properties of this compound derivatives make them highly promising for a range of emerging applications in functional materials and devices. acs.orgthieme-connect.com Their inherent stability and tunable electronic characteristics are key advantages in this regard. chemicalbook.com

One of the most significant areas of application is in organic electronics. Bibenzothiophene-based materials are being actively investigated for use in:

Organic Field-Effect Transistors (OFETs): Their high charge carrier mobility and stability make them excellent candidates for the active layer in OFETs. acs.orgmdpi.com

Organic Solar Cells (OSCs): As electron-donor materials, they can contribute to efficient charge separation and transport in the active layer of OSCs. acs.orgntu.edu.sg

Organic Light-Emitting Diodes (OLEDs): Bibenzothiophene derivatives can be used as host materials or emitters in OLEDs, contributing to the device's efficiency and color purity. acs.org

Beyond these established areas, researchers are exploring the use of bibenzothiophenes in more novel applications. For instance, their fluorescence properties make them suitable for use as molecular switches and sensors. researchgate.net The ability to modify the bibenzothiophene core with different functional groups allows for the development of sensors that are highly selective for specific analytes.

Furthermore, the development of n-type and ambipolar organic semiconductors based on bibenzothiophene is a critical area of research. magtech.com.cnnih.gov While p-type materials are more common, the availability of high-performance n-type and ambipolar materials is essential for the fabrication of complementary circuits, which are more power-efficient. The design principles discussed in section 9.1 are being applied to create bibenzothiophene derivatives with the desired electron-transporting properties.

The integration of bibenzothiophene units into polymers is another promising avenue for creating new functional materials. These polymers can combine the desirable electronic properties of the bibenzothiophene core with the processability and mechanical flexibility of polymers, making them suitable for applications in flexible electronics and wearable devices.

Q & A

What are the common synthetic routes for 2,2'-bibenzo[b]thiophene derivatives, and how do reaction conditions influence yields?

Basic Research Question
The synthesis of this compound derivatives often involves intermolecular oxidative coupling, Friedel-Crafts reactions, or condensation methods. For example, Brønsted acid-mediated Friedel-Crafts reactions can directly couple unfunctionalized benzo[b]thiophene monomers, yielding dihydro intermediates that are dehydrogenated using oxidants like DDQ . Condensation of 2-mercaptoacetone with halobenzaldehydes or benzonitriles under water-mediated conditions provides a straightforward route to substituted derivatives with short reaction times and simple purification . Key factors affecting yields include acid additives (e.g., MsOH vs. TFA), solvent choice (DCE outperforms DCM), and oxidant stoichiometry .

How can spectroscopic and computational methods characterize the electronic properties of this compound derivatives?

Basic Research Question
UV-Vis spectroscopy and DFT calculations are critical for analyzing photophysical properties. For instance, TD-DFT at the B3LYP/6-31G(d,p) level predicts λmax values and oscillator strengths (e.g., 345–356 nm for silyl-substituted derivatives), correlating with experimental absorption spectra . Solid-state photophysical data (e.g., emission maxima and quantum yields) are also obtained using fluorescence spectroscopy, as shown in Table 2 of photophysical studies . X-ray crystallography reveals dihedral angles between benzo[b]thiophene units (e.g., 57.8°–96.8°), which influence conjugation and electronic delocalization .

What strategies optimize regioselectivity and yields in the 3,3′-coupling of electron-deficient benzo[b]thiophene substrates?

Advanced Research Question
Electron-deficient substrates (e.g., 2-(4-nitrophenyl)benzo[b]thiophene) often fail to couple under standard conditions due to reduced reactivity. Optimization requires stronger acids (TfOH) or alternative oxidants (e.g., p-tetrachloro-o-quinone) to enhance electrophilicity . Factorial design experiments (varying molarity, temperature, and DDQ amounts) can identify optimal conditions, with yields exceeding 99% in some cases . Steric hindrance from substituents (e.g., tert-butyldimethylsilyl groups) may necessitate adjusting solvent polarity or reaction time to avoid oligomerization .

How do substituents modulate the HOMO-LUMO gaps and charge transport properties of this compound derivatives?

Advanced Research Question
Substituents like aryl groups or silyl moieties significantly alter electronic structures. DFT calculations show that silyl-substituted derivatives (e.g., BBT-3) exhibit reduced HOMO-LUMO gaps (ΔE = ~3.55 eV) compared to unsubstituted analogs (ΔE = ~3.74 eV), enhancing charge mobility . Electron-donating groups (e.g., methoxy) raise HOMO levels, improving hole transport, while electron-withdrawing groups (e.g., nitro) lower LUMO levels for electron transport . Experimental electrochemical data (cyclic voltammetry) validate these trends, showing oxidation/reduction potentials shifted by substituent effects .

What computational approaches predict the optical and redox behavior of novel this compound derivatives?

Advanced Research Question
Time-dependent DFT (TD-DFT) simulations at the B3LYP/6-31G(d,p) level predict absorption maxima and oscillator strengths with >90% accuracy compared to experimental data . For redox properties, frontier molecular orbital analysis (HOMO/LUMO energies) and ionization potential/electron affinity calculations align with cyclic voltammetry results. Solvent effects are modeled using polarizable continuum models (PCMs) to refine predictions for solution-phase behavior .

How can discrepancies between computational and experimental structural data (e.g., dihedral angles) be resolved?

Advanced Research Question
Discrepancies arise from approximations in DFT methods (e.g., neglecting crystal packing forces). For example, X-ray crystallography of BBT-3 shows a dihedral angle of 89.5°, while DFT predicts 96.8° due to gas-phase assumptions . Hybrid approaches combining molecular dynamics (MD) simulations with periodic boundary conditions improve accuracy by accounting for intermolecular interactions in the solid state .

What methodologies assess the biological activity of this compound derivatives?

Basic Research Question
Biological evaluation involves in vitro assays for antimicrobial or anticancer activity. For example, novel 3-iodo-2'-(thiophen-2-yl)-2,3'-bibenzo[b]thiophene derivatives are tested against bacterial strains using minimum inhibitory concentration (MIC) assays . Cytotoxicity studies (e.g., MTT assays) measure IC50 values against cancer cell lines, with structure-activity relationships (SARs) guiding further optimization .

What challenges arise in achieving regioselective coupling of heteroaromatic substrates like benzo[b]thiophene?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors. Electron-rich substrates (e.g., 2-aryl-benzo[b]thiophenes) favor 3,3′-coupling, while electron-poor substrates may require directing groups or transition-metal catalysts . Competing reaction pathways (e.g., oligomerization in thiophene-containing substrates like 1h) are mitigated by controlling reaction concentration and using bulky acid additives to sterically block undesired sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.